molecular formula LiBrO B576474 Lithium hypobromite CAS No. 13824-95-8

Lithium hypobromite

Cat. No.: B576474
CAS No.: 13824-95-8
M. Wt: 102.843
InChI Key: JOUZTPYNXDURHJ-UHFFFAOYSA-N
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Description

Lithium hypobromite (LiBrO) is an inorganic compound with the chemical formula LiBrO, consisting of a lithium cation (Li⁺) and a hypobromite anion (BrO⁻). It is primarily utilized in analytical chemistry for isotope analysis and nitrogen cycle studies. For example, it reacts with ammonium sulfate to produce nitrogen gas (N₂) for ¹⁵N isotopic abundance determination using mass spectrometry . Additionally, LiBrO is employed in soil science to oxidize organic phosphorus compounds while preserving inositol phosphates (IPs) due to its selective oxidative properties under alkaline conditions . Its preparation involves controlled reactions in laboratory settings, such as mixing lithium hydroxide with bromine under vacuum conditions .

Properties

CAS No.

13824-95-8

Molecular Formula

LiBrO

Molecular Weight

102.843

IUPAC Name

lithium;hypobromite

InChI

InChI=1S/BrO.Li/c1-2;/q-1;+1

InChI Key

JOUZTPYNXDURHJ-UHFFFAOYSA-N

SMILES

[Li+].[O-]Br

Synonyms

Hypobromous acid, lithium salt

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Lithium hypobromite belongs to the hypohalite family (XO⁻, where X = Cl, Br, I). Below is a detailed comparison with structurally and functionally related compounds:

Lithium Hypochlorite (LiClO)

  • Chemical Formula : LiClO
  • Applications : Widely used as a disinfectant, bleaching agent, and industrial oxidizer . Unlike LiBrO, LiClO is commercially available in granular form for water treatment .
  • Stability : More stable in solid form but decomposes in acidic or humid conditions, releasing chlorine gas .
  • Safety : Significant health risks, including lung irritation, thyroid dysfunction, and kidney damage with prolonged exposure .
  • Reactivity : Stronger oxidizing agent than LiBrO due to chlorine’s higher electronegativity.

Sodium Hypobromite (NaBrO)

  • Chemical Formula : NaBrO
  • Applications : Stabilized sodium hypobromite (e.g., STABREX®) is used synergistically with isothiazolones for microbial control in industrial fluids .
  • Preparation : Often generated in situ by mixing sodium hypochlorite (NaClO) with sodium bromide (NaBr) .
  • Reactivity : Less stable than LiBrO in aqueous solutions but effective in biofilm disruption due to hypobromous acid (HOBr) release .

Hypobromous Acid (HOBr)

  • Chemical Formula : HOBr
  • Role : The conjugate acid of hypobromite, formed in aqueous LiBrO or NaBrO solutions. It is a potent oxidizer with a short half-life, diffusing up to 800 nm in bulk solutions before reacting .
  • Applications : Key intermediate in halogenation reactions and biocidal activity .

Data Tables

Table 1: Comparative Properties of Hypohalites

Property This compound (LiBrO) Lithium Hypochlorite (LiClO) Sodium Hypobromite (NaBrO)
Molecular Weight 118.84 g/mol 58.39 g/mol 118.89 g/mol
Primary Use Isotope analysis, soil P studies Disinfection, bleaching Biocidal formulations
Stability Stable in alkaline pH Decomposes in acidic conditions Requires stabilizers
Oxidizing Strength Moderate High Moderate
Safety Concerns Limited data Lung/thyroid/kidney risks Corrosive, irritant

Table 2: Key Research Findings

Compound Research Insight Reference
LiBrO Enables ¹⁵N isotopic analysis via N₂ generation under freezing-vacuum conditions
LiBrO Resists IP oxidation in soil extracts due to steric hindrance of phosphate groups
NaBrO Synergistic biocidal effect with isothiazolones at 0.05–1000 ppm concentrations
HOBr Diffuses >800 nm in solution before reacting with organic substrates

Functional and Structural Differences

  • Cation Influence : Lithium’s small ionic radius (0.76 Å) results in higher charge density compared to sodium (0.95 Å) or potassium (1.33 Å). This affects solubility and crystal lattice stability. For example, LiBrO may form hydrated structures similar to lithium tribromomethanesulphonates, which incorporate water into their coordination spheres .
  • pH Sensitivity : Hypobromite ions (BrO⁻) decompose at pH < 9, forming bromite (BrO₂⁻) and bromide (Br⁻). LiBrO requires pH > 13 for stability during electrochemical analysis .
  • Thermodynamics : The heat of formation of aqueous BrO⁻ was redetermined to resolve inconsistencies in historical data, highlighting its moderate stability compared to ClO⁻ .

Q & A

Basic Research Questions

Q. How can the thermodynamic stability of lithium hypobromite in aqueous solutions be experimentally determined?

  • Methodological Answer : Stability can be assessed using calorimetric techniques under controlled conditions (e.g., 25.0 ± 0.05°C). Monitor disproportionation into bromate and bromide via titration with thiosulfate after adding excess KI. Corrections for bromate formation (1–3% of total hypobromite) are necessary due to its inertness under titration conditions .

Q. What analytical methods are suitable for quantifying this compound in mixed halide systems?

  • Methodological Answer : Differential pulse voltammetry (DPV) at pH 13 effectively separates hypobromite, bromite, and bromate reduction waves. At lower pH (9–12), hypobromite decomposition occurs, so alkaline conditions are critical. Bromite can be isolated by adding controlled ammonia to reduce hypobromite interference .

Q. How does hypobromite oxidation affect phosphorus speciation in soil extracts?

  • Methodological Answer : Hypobromite oxidizes organic phosphorus (e.g., phosphomonoesters) to orthophosphate, reducing NMR signal overlap. Pre-oxidation with hypobromite followed by ³¹P NMR analysis isolates inorganic phosphorus (IP). Spiking with standards like IP6 validates peak assignments .

Advanced Research Questions

Q. How can contradictions in inorganic phosphorus (IP) concentration changes post-hypobromite oxidation be resolved?

  • Methodological Answer : Conflicting results (e.g., IP increase vs. decrease) may arise from incomplete oxidation of organic P or matrix-specific reactions. Use sequential extraction (NaOH-EDTA) paired with hypobromite oxidation and NMR to differentiate resistant organic P (e.g., lower-order inositol phosphates) from oxidizable forms. Controlled pH and reaction time minimize artifacts .

Q. What strategies optimize this compound synthesis to minimize disproportionation?

  • Methodological Answer : Electrolysis of bromide solutions at low temperatures (0–6°C) under controlled pH (13) suppresses side reactions. Monitor hypobromite yield via iodometric titration and adjust current density to limit bromate formation. Stabilizing agents (e.g., lithium hydroxide) enhance shelf life .

Q. How can reaction mechanisms of this compound in buffered systems be elucidated?

  • Methodological Answer : For reactions with acids (e.g., HI in HOBr/LiOBr buffers), use stopped-flow kinetics and ion-selective electrodes to track intermediates. The net ionic equation (HI + OBr⁻ → HBr + IO⁻) suggests competitive halogen redox pathways. UV-Vis spectroscopy monitors hypobromite decay rates under varying iodide concentrations .

Key Considerations for Experimental Design

  • Controlled Conditions : Maintain pH > 12 to stabilize hypobromite and prevent disproportionation .
  • Validation : Cross-validate results using complementary techniques (e.g., NMR + titration) to address method-specific biases .
  • Kinetic Studies : Use real-time monitoring (e.g., spectroscopy, electrochemistry) to capture transient intermediates .

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